Quinocide
Description
Properties
IUPAC Name |
1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14/h4,6,8-11,17H,3,5,7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAFIBBHADOTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045706 | |
| Record name | Quinocide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525-61-1 | |
| Record name | Quinocide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinocide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinocide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinocide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINOCIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNG7995Y4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Quinocide, an isomer of the anti-malarial drug primaquine, primarily targets the sodium channels in Purkinje fibers. These fibers are specialized heart muscle cells that play a crucial role in coordinating the contractions of the heart chambers.
Mode of Action
This compound acts as a Class Ia antiarrhythmic agent . It depresses phase 0 of the action potential, which is the rapid depolarization phase. This is achieved by blocking sodium and potassium currents, thereby prolonging cellular action potential. This results in decreased myocardial excitability and conduction velocity, and myocardial contractility.
Biochemical Pathways
This compound, like other quinones, is involved in redox reactions carried out by cellular reductases such as ubiquinone oxidoreductase, cytochrome b5 reductase, and cytochrome P-450 reductase. Depending on the reduction potential of the ubiquinone, direct hydride transfer or the coupled transfer of an electron and a hydrogen atom is the mechanism for reduction during cellular respiration.
Pharmacokinetics
The pharmacokinetics of this compound involve extensive hepatic metabolism (50% to 90%) to inactive compounds. It is excreted in the urine (5% to 20% as unchanged drug). The time to peak serum concentration after oral administration is approximately 2 to 5 hours. The plasma half-life elimination is between 6 to 8 hours, which can be prolonged in the elderly, and in individuals with cirrhosis and congestive heart failure.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the alteration of the electrical activity of the heart. By blocking sodium and potassium currents, it prolongs the action potential of heart muscle cells, thereby affecting the rhythm and rate of heart contractions.
Biochemical Analysis
Biochemical Properties
Quinocide, like other quinoid systems, plays a role in various biochemical reactions. It interacts with different enzymes and proteins, influencing their functions. For instance, quinones are cofactors for redox reactions carried out by cellular reductases such as ubiquinone oxidoreductase, cytochrome b5 reductase, and cytochrome P-450 reductase.
Biological Activity
Quinocide, an 8-aminoquinoline derivative, has garnered attention for its biological activity, particularly in the treatment and prophylaxis of malaria caused by Plasmodium vivax. This article explores the compound’s mechanisms of action, efficacy, toxicity, and relevant case studies.
This compound is a constitutional isomer of primaquine, differing in the position of a methyl group on its aliphatic side-chain. Specifically, this compound is methyl-substituted at position 4’, while primaquine is methyl-substituted at position 1’. This structural difference influences their metabolic pathways and biological activities. This compound has been shown to interfere with the electron transport system in the mitochondria of malaria parasites, impairing their energy metabolism and leading to cell death .
Efficacy Against Malaria
This compound exhibits strong antimalarial properties, particularly against the gametocytes of Plasmodium falciparum and the exoerythrocytic forms of P. vivax. Its effectiveness is comparable to that of primaquine, making it a valuable option in malaria treatment regimens. A study highlighted that this compound could enhance the therapeutic effects when used in combination with primaquine, although careful consideration is needed regarding its toxicity .
Comparative Efficacy Table
| Compound | Activity Against P. vivax | Activity Against P. falciparum | Toxicity Profile |
|---|---|---|---|
| This compound | High | Moderate | Higher than primaquine |
| Primaquine | Very High | High | Moderate |
Toxicity and Safety Profile
While this compound shows promise as an antimalarial agent, its toxicity profile raises concerns. Studies indicate that mixtures of this compound with primaquine significantly increase toxicity levels. For instance, a combination of 6.0% this compound with primaquine was found to be twice as toxic as a 0.5% mixture . The primary toxic effects include hemolysis and suppression of myeloid elements in bone marrow, which necessitates careful monitoring during treatment.
Case Studies
Several clinical studies have assessed the efficacy and safety of this compound:
-
Study on Mass Drug Administration (MDA) :
- Location : Various regions including China and Taiwan.
- Findings : MDA using this compound significantly reduced malaria incidence rates to near zero in targeted populations over extended periods. However, some studies reported challenges in completely interrupting transmission due to residual cases .
- Clinical Trials :
- Safety Monitoring :
Scientific Research Applications
Antimalarial Properties
Efficacy Against Malaria:
Quinocide exhibits potent antimalarial properties, particularly against the liver stages of P. vivax, which are responsible for relapses. Studies indicate that a short course (10-14 days) of this compound is as effective as longer treatments with other established antimalarials like acriquine combined with plasmocide . The drug's ability to target both the hypnozoites and blood stages of malaria makes it a valuable option for radical cure strategies.
Clinical Trials and Studies:
- Short-term Treatment: A study involving 70 patients treated with this compound as monotherapy showed promising results, with a significant reduction in relapse rates compared to traditional therapies .
- Combination Therapies: Research has explored the co-administration of this compound with other antimalarials such as proguanil and haloquine. These combinations have been shown to enhance therapeutic outcomes while minimizing side effects .
Safety Profile
Tolerance and Side Effects:
this compound has been reported to have a favorable safety profile. Side effects are infrequent and generally mild, not requiring discontinuation of therapy . This tolerance is crucial for maintaining patient compliance in malaria treatment protocols.
Case Study 1: Efficacy in Prophylaxis
A large-scale study demonstrated that this compound administered as a prophylactic measure prior to potential exposure to malaria was effective in reducing incidence rates among at-risk populations. The study highlighted the importance of timely administration and proper dosing regimens .
Case Study 2: Latent Malaria Treatment
In a clinical setting focused on latent malaria cases, this compound was used successfully in combination with other agents to target dormant liver stages. This approach not only reduced relapse rates but also provided insights into optimizing treatment protocols for chronic malaria cases .
Comparative Analysis of this compound with Other Antimalarials
| Feature | This compound | Primaquine | Tafenoquine |
|---|---|---|---|
| Year Introduced | 1952 | 1926 | 2018 |
| Target Stages | Liver & Blood Stages | Liver & Blood Stages | Liver & Blood Stages |
| Efficacy Duration | Short-term (10-14 days) | Varies | Long-term |
| Side Effects | Mild, transient | Hemolytic toxicity risk | Similar to primaquine |
| G6PD Consideration | Not specified | Yes | Yes |
Implications for Future Research
The ongoing research into this compound suggests its potential not only as a standalone treatment but also as part of combination therapies aimed at enhancing efficacy while mitigating risks associated with hemolytic toxicity seen in other 8-aminoquinolines like primaquine. The need for further studies focusing on long-term safety and efficacy profiles remains critical.
Preparation Methods
Michael Condensation Reaction
The synthesis begins with a Michael condensation between nitroethane (compound 1) and methyl acrylate (compound 2) under triethylamine catalysis. Conducted at 30–40°C, this step forms 4-nitro-methyl valerate (compound 3) with near-quantitative yield. Triethylamine facilitates deprotonation of nitroethane, enhancing nucleophilicity for conjugate addition to methyl acrylate.
Reaction Conditions
Piptonychia Ester Hydrolysis
Compound 3 undergoes acidic hydrolysis using 6 M hydrochloric acid under reflux to yield 4-nitro-valeric acid (compound 4). The reaction proceeds via nucleophilic acyl substitution, with the ester group replaced by a hydroxyl group. Post-reaction neutralization with sodium bicarbonate ensures isolation of the carboxylic acid.
Optimization Insight
Acyl Chlorination
4-Nitro-valeric acid (compound 4) is treated with thionyl chloride (SOCl₂) in anhydrous ethyl acetate to form 4-nitro-valeryl chloride (compound 5). This exothermic reaction requires controlled addition to prevent thermal degradation. The resulting acyl chloride is highly reactive, enabling direct use in subsequent amidation.
Critical Parameters
Amidation with 6-Methoxy-8-Aminoquinoline
Compound 5 reacts with 6-methoxy-8-aminoquinoline (compound 6) in chloroform at −10°C to form 8-(4-nitro-valeryl)amino-6-methoxy-quinoline (compound 7). The low temperature suppresses side reactions, while chloroform’s low polarity favors nucleophilic attack by the amine.
Mechanistic Detail
Carbonyl Reduction
Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) reduces the ketone group of compound 7 to a secondary alcohol, yielding 8-(4-nitro-amyl)amino-6-methoxy-quinoline (compound 8). Iodine is added to generate BH₃ in situ, enhancing reducing power.
Yield Enhancement
Nitro Reduction to Amine
Catalytic hydrogenation using 10% Pd/C under H₂ atmosphere reduces the nitro group of compound 8 to a primary amine (compound 9). Methanol serves as both solvent and proton donor, with palladium facilitating H₂ dissociation.
Safety Note
-
Strict temperature control (25°C) prevents undesired quinoline ring hydrogenation.
Hydrochloride Salt Formation
Compound 9 is treated with concentrated HCl in ethanol to form this compound hydrochloride (compound 10). Ethyl acetate precipitates the product, which is isolated via filtration and washing.
Characterization Data
Comparative Analysis of Alternative Methods
Skraup Synthesis Adaptations
While classical Skraup synthesis (aniline + glycerol → quinoline) is unsuitable for this compound, modifications involving nitroethane as a nitro-group precursor have been explored. However, poor regioselectivity in the cyclization step limits yields to <40%.
Organocatalytic Strategies
The enantioselective synthesis of quinine via organocatalysis (PMC9729207) highlights potential avenues for this compound optimization. Key steps include:
-
Diphenylprolinol silyl ether-mediated Michael addition for stereocontrol.
-
Domino aza-Henry/hemiaminalization reactions to construct piperidine intermediates.
Table 1: Comparison of Synthetic Approaches
| Parameter | Patent Method | Organocatalytic |
|---|---|---|
| Steps | 7 | 5 (pot-economical) |
| Overall Yield | 94% | 14% |
| Stereoselectivity | Not applicable | 98% ee |
| Scalability | Industrial | Laboratory-scale |
Industrial Scalability and Cost Considerations
The patented method’s use of low-cost reagents (nitroethane: $25/kg; methyl acrylate: $15/kg) and high yields (>94%) make it economically viable for bulk production. Key cost drivers include:
Q & A
Q. Why is quinocide a critical focus in antimalarial drug quality control?
this compound, a positional isomer of primaquine, is a highly toxic contaminant in primaquine tablets. Its presence increases the overall toxicity of antimalarial formulations, posing significant health risks. Pharmacopeias initially allowed up to 6% contamination but later reduced this to 1.5% due to safety concerns . Researchers must ensure accurate quantification to comply with regulatory standards and mitigate adverse effects in patients.
Q. What analytical methods are validated for detecting this compound in primaquine formulations?
Common techniques include:
- HPLC and GC-MS : Effective for separating this compound from primaquine using specialized columns (e.g., Discovery® HS-F5) .
- Capillary Zone Electrophoresis (CZE) : Utilizes additives like 18-crown-6 ether or β-cyclodextrin to achieve resolution (Rs ≥ 2) within 5 minutes .
- Supercritical Fluid Chromatography (SFC) : Resolves enantiomers and separates this compound in a single run, critical for producing monoenantiomeric primaquine .
Advanced Research Questions
Q. How do salt forms (monophosphate vs. diphosphate) impact this compound quantification, and how can researchers address this?
this compound monophosphate (72.58% this compound) and diphosphate (56.96% this compound) differ in molecular weight and crystal water content, leading to underestimation by ~35% if monophosphate is erroneously used as a standard. Methodological solutions include:
- Salt conversion : Transform monophosphate to diphosphate or free base for accurate calibration .
- Validation protocols : Cross-check standards via NMR or MS to confirm salt identity and purity .
Q. What experimental strategies resolve contradictions in toxicity data between in vitro and in vivo studies?
Discrepancies arise from variable contamination levels (1.5%–6%), isomer ratios, and metabolic pathways. Researchers should:
- Standardize contamination models : Use pharmacopeial-grade primaquine with defined this compound levels .
- Employ metabolomics : Track this compound-derived metabolites in animal models to correlate toxicity with pharmacokinetics .
Q. How can analytical integrity be ensured in this compound detection amid historical misuse of standards?
Fraudulent practices, such as using outdated monophosphate standards (e.g., 35-year-old samples), necessitate:
- Third-party verification : Collaborate with independent labs to validate standards .
- Transparent reporting : Disclose salt forms, synthesis dates, and storage conditions in publications .
Q. What advanced separation techniques improve resolution of this compound from primaquine in complex matrices?
- Chiral SFC : Achieves baseline separation of primaquine enantiomers and this compound using cellulose-based columns .
- Dual-column HPLC : Combines pentafluorophenyl and F5 columns to enhance selectivity for positional isomers .
Methodological Design Questions
Q. How should researchers design studies to assess this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?
Q. What steps mitigate errors in this compound quantification caused by crystal water variability?
Crystal water in diphosphate salts affects molar calculations. Solutions include:
- Karl Fischer titration : Quantify water content before standard preparation .
- Thermogravimetric analysis (TGA) : Validate salt stability under storage conditions .
Data Interpretation Challenges
Q. How can researchers reconcile conflicting reports on this compound’s toxicity thresholds?
Disagreements stem from differing analytical methodologies and contamination sources. Mitigation strategies:
Q. What ethical considerations arise when publishing this compound-related data with commercial implications?
Pharmaceutical industry pressures historically suppressed contamination disclosures. Researchers must:
- Adopt open-access platforms : Publish in independent journals to avoid editorial bias .
- Disclose conflicts of interest : Declare funding sources and affiliations in manuscripts .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
